1-Hexylpyrene

Description

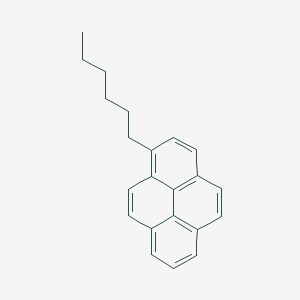

Structure

2D Structure

3D Structure

Properties

CAS No. |

72692-89-8 |

|---|---|

Molecular Formula |

C22H22 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

1-hexylpyrene |

InChI |

InChI=1S/C22H22/c1-2-3-4-5-7-16-10-11-19-13-12-17-8-6-9-18-14-15-20(16)22(19)21(17)18/h6,8-15H,2-5,7H2,1H3 |

InChI Key |

YQCRXKUVPUUIIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Analysis of 1 Hexylpyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 1-hexylpyrene, both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy:

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the pyrene (B120774) core and the aliphatic protons of the hexyl chain are observed. The aromatic region generally displays a complex multiplet pattern due to the coupling between adjacent protons on the pyrene ring system. These signals typically appear in the downfield region, usually between δ 7.8 and 8.3 ppm.

The protons of the hexyl group appear in the upfield region. The methylene (B1212753) group directly attached to the pyrene ring (α-CH₂) is deshielded by the aromatic system and resonates at a chemical shift of approximately 3.3 ppm as a triplet. The subsequent methylene groups (β, γ, δ, and ε-CH₂) appear as multiplets between δ 1.3 and 1.8 ppm. The terminal methyl group (ζ-CH₃) of the hexyl chain is the most shielded and typically resonates as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound provides complementary information, showing distinct signals for each unique carbon atom. The spectrum reveals several peaks in the aromatic region, corresponding to the sixteen carbon atoms of the pyrene core. The chemical shifts of these carbons are influenced by their position on the ring and the presence of the hexyl substituent.

The aliphatic carbons of the hexyl chain are observed in the upfield region of the spectrum. The carbon of the α-CH₂ group appears around δ 33 ppm. The other methylene carbons of the hexyl chain show signals in the range of δ 22-32 ppm, while the terminal methyl carbon is found at approximately δ 14 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrene Aromatic Protons | 7.8 - 8.3 (m) | 123 - 132 |

| α-CH₂ | ~3.3 (t) | ~33 |

| β, γ, δ, ε-CH₂ | 1.3 - 1.8 (m) | 22 - 32 |

| ζ-CH₃ | ~0.9 (t) | ~14 |

| (m = multiplet, t = triplet). Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by the absorption of light in the ultraviolet and visible regions, which promotes electrons from the ground state to higher energy excited states. uci.edu

The spectrum of this compound is dominated by the characteristic absorptions of the pyrene chromophore. The attachment of the hexyl group causes a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrene, due to the electron-donating nature of the alkyl group. The spectrum typically exhibits several distinct bands, which are assigned to π-π* transitions. The most intense absorption bands are generally observed in the UV region, with characteristic sharp peaks. For instance, significant absorptions for pyrene derivatives are often seen around 240 nm, 275 nm, and a series of finer structured bands between 300 and 380 nm. omlc.orglibretexts.org

Table 2: Typical UV-Vis Absorption Maxima for Pyrene Derivatives

| Wavelength (λ_max, nm) | Transition Type |

| ~240 | π → π |

| ~275 | π → π |

| ~320 - 340 | π → π* (fine structure) |

| Note: The exact λ_max values for this compound may vary slightly based on the solvent used. |

Fluorescence Spectroscopy for Electronic State Analysis

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules. This compound, like other pyrene derivatives, is known for its strong fluorescence emission. unex.es

Upon excitation at a wavelength corresponding to one of its absorption bands, this compound emits light at a longer wavelength. The fluorescence emission spectrum of this compound typically shows a series of well-resolved vibronic bands. omlc.org The shape and position of these bands are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The ratio of the intensities of the first and third vibronic peaks (I₁/I₃) is often used as a probe for the micropolarity of the environment.

The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is an important parameter. Pyrene and its derivatives generally exhibit high fluorescence quantum yields. For example, the quantum yield of pyrene in cyclohexane (B81311) is reported to be around 0.32. omlc.org

Table 3: Representative Fluorescence Emission Data for Pyrene Derivatives

| Parameter | Value |

| Excitation Wavelength (λ_ex, nm) | ~335 |

| Emission Wavelengths (λ_em, nm) | ~373, ~384, ~393 (vibronic bands) |

| Quantum Yield (Φ_f) | High (solvent dependent) |

| Note: Specific values for this compound can vary with experimental conditions. |

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound (C₂₂H₂₂), the expected monoisotopic mass is approximately 286.1722 amu. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be observed at m/z 286. purdue.edu

Fragmentation of the molecular ion can provide insights into the structure. A common fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, which involves the loss of an alkyl radical. In the case of this compound, this would lead to the loss of a pentyl radical (C₅H₁₁•), resulting in a fragment ion at m/z 215. Another significant fragmentation would be the loss of the entire hexyl chain, leading to a pyrene cation radical at m/z 202. The fragmentation pattern will also likely show a series of peaks corresponding to the loss of smaller alkyl fragments. libretexts.orglibretexts.org

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Interpretation |

| 286 | [C₂₂H₂₂]⁺ | Molecular Ion (M⁺) |

| 215 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical |

| 202 | [C₁₆H₁₀]⁺ | Loss of the hexyl group |

| Note: The relative intensities of the fragment ions can provide further structural information. |

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orghilarispublisher.com

The IR spectrum of this compound displays characteristic absorption bands for both the aromatic pyrene core and the aliphatic hexyl chain.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyrene ring typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the hexyl group are observed just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching of the CH₂ and CH₃ groups fall in the 2850-2960 cm⁻¹ range. libretexts.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic pyrene ring give rise to several bands in the 1450-1650 cm⁻¹ region.

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds result in characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). The pattern of these bands can sometimes be used to infer the substitution pattern on the aromatic ring. The bending vibrations of the aliphatic CH₂ and CH₃ groups also appear in this region, typically around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl umbrella mode). libretexts.org

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1450-1650 | C=C Stretch | Aromatic |

| ~1465 | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| ~1375 | C-H Bend (Umbrella) | Aliphatic (CH₃) |

| 600-900 | C-H Bend (Out-of-plane) | Aromatic |

Photophysical Properties and Excited State Dynamics of 1 Hexylpyrene

Monomer Fluorescence Emission Characteristics

In dilute solutions where intermolecular interactions are minimized, 1-hexylpyrene exhibits the characteristic fluorescence spectrum of the pyrene (B120774) monomer. This emission is well-known for its distinct vibronic structure, often referred to as Ham bands. psu.edu The spectrum typically appears in the 370 to 420 nm wavelength range. jascoinc.com The relative intensities of these vibronic bands are highly sensitive to the polarity of the molecule's microenvironment. psu.edu

Like other pyrene derivatives, this compound is characterized by a high fluorescence quantum yield and a notably long excited-state lifetime. psu.eduresearchgate.net For instance, studies on 1-alkylpyrene derivatives have shown exceptionally long fluorescence lifetimes; 4-(pyren-1-yl)butyric acid, a comparable 1-substituted derivative, displays a lifetime of 622 ns, which is significantly longer than that of unsubstituted pyrene. acs.org This long lifetime is a key factor in the efficiency of excimer formation, as it increases the probability of an excited monomer encountering a ground-state monomer. researchgate.net

The absorption spectrum of 1-alkylpyrene derivatives is generally identical to that of unsubstituted pyrene. rsc.org However, substitution at the 1-position has been shown to strongly influence both the lowest (S₁) and second (S₂) excited singlet states, which distinguishes them from derivatives substituted at other positions. acs.org

Table 1: Representative Photophysical Properties of Pyrene and a 1-Alkylpyrene Derivative

| Compound | Absorption Bands | Monomer Emission | Fluorescence Lifetime (τ) | Notes |

|---|---|---|---|---|

| Pyrene | S₁-S₀ (weak), S₂-S₀ (strong, structured) | ~370-420 nm | ~450 ns (in deaerated cyclohexane) psu.edu | Highly sensitive to solvent polarity. |

| 4-(pyren-1-yl)butyric acid | "Pyrene-like" with substituent influence on S₁ and S₂ acs.org | "Pyrene-like" | 622 ns acs.org | Demonstrates the effect of 1-alkyl substitution on lifetime. |

Excimer Formation Dynamics and Pathways

An excimer is an excited-state dimer formed from the association of an excited molecule with a ground-state molecule of the same species. mpg.de For this compound, which possesses a single pyrene chromophore, excimer formation is exclusively an intermolecular process.

Intermolecular Excimer Formation Mechanisms

The formation of an intermolecular excimer for this compound is a dynamic, diffusion-controlled process. Upon photoexcitation, an excited this compound molecule must encounter a ground-state this compound molecule within its fluorescence lifetime. psu.edu This encounter requires the two molecules to adopt a specific co-facial, sandwich-like geometry that maximizes the overlap of their π-orbitals. mun.ca

Once this configuration is achieved, the excimer forms and can subsequently relax to the ground state by emitting a photon. This excimer fluorescence is characteristically a broad, structureless, and red-shifted band compared to the monomer emission, typically centered around 480-500 nm. rsc.orgnih.gov The intensity of this excimer emission is directly dependent on the concentration of this compound; higher concentrations promote the bimolecular interactions necessary for excimer formation. mpg.de The presence of the flexible hexyl chain can contribute to the molecular mobility required for this process, particularly in the liquid state or in condensed phases. rsc.org In some cases, the binding of a metal ion can also induce the formation of a static intermolecular excimer by bringing two molecules together. rsc.org

Intramolecular Excimer Formation in Pyrene-Containing Systems

It is crucial to note that this compound, having only one pyrene moiety, cannot undergo intramolecular excimer formation. This process is restricted to molecules that contain two or more pyrene chromophores covalently linked by a flexible chain. mun.cascielo.br

In such systems, the flexible linker allows the two pyrene units within the same molecule to fold back and stack in the required sandwich configuration after one of them is excited. mun.ca The rate and efficiency of this intramolecular process are highly dependent on the length and nature of the linking chain, which governs the conformational dynamics required to bring the two pyrene ends together. mun.ca This phenomenon is a powerful tool for probing the internal dynamics and conformations of macromolecules. researchgate.net

Ultrafast Dynamics and Time-Constants of Excimer Formation

The dynamics of pyrene excimer formation are an ultrafast process, typically occurring on the picosecond (10⁻¹² s) to femtosecond (10⁻¹⁵ s) timescale. jascoinc.com While specific time-constants for this compound are not extensively documented, studies on other pyrene systems provide insight into the expected dynamics. For intermolecular excimers, the process involves initial excitation followed by the physical reorientation of the excited and ground-state monomers to achieve the emissive excimer geometry. scielo.br

This reorientation is a dynamic process measurable on the early picosecond timescale. scielo.br For example, studies of pyrene in confined zeolite environments have measured excimer formation rise-time constants in the range of 7 to 14 picoseconds. scielo.br It is expected that the excimer formation for this compound in solution is similarly rapid, governed by diffusional encounter rates and the time required for conformational adjustments.

Influence of Molecular Conformation on Excimer Generation

The generation of an excimer is critically dependent on the relative conformation of the two interacting pyrene rings. A parallel, sandwich-like arrangement with significant π-π overlap is required. mun.ca The presence of the hexyl substituent at the 1-position can influence the ability of two molecules to achieve this ideal conformation.

Studies on acyl-pyrenes, which have a carbonyl group between the pyrene and the alkyl chain, have shown that increasing the length of the alkyl chain can decrease the excimer-to-monomer emission ratio. researchgate.netmdpi.com This suggests that longer, bulkier side chains may introduce steric hindrance that impedes the close approach and optimal stacking of the pyrene cores. researchgate.net While this compound lacks the carbonyl group, this principle of steric influence from the side chain remains relevant. Furthermore, interactions between the alkyl chains themselves can influence the supramolecular packing in the solid or aggregated state, which can either direct the molecules into a pre-arranged excimer configuration or, conversely, hold them apart. rsc.org For example, crystal structure analysis of octanoyl pyrene revealed that intermolecular interactions between the aromatic core and the alkyl chain of a neighboring molecule were favored over direct π-π stacking of the pyrene moieties. researchgate.netmdpi.com

Table 2: Influence of Substituent on Excimer Formation

| Compound Type | Observation | Implication | Source |

|---|---|---|---|

| Alkyl-pyrenes | Are often liquids at room temperature. | Increased molecular mobility facilitates dynamic excimer formation. | rsc.org |

| Acyl-pyrenes | Excimer/monomer ratio decreases as the acyl chain length increases. | Longer chains may sterically hinder the formation of the ideal excimer geometry. | researchgate.netmdpi.com |

| Fluoroalkyl-pyrenes | Strong interactions between fluorinated chains can direct molecular packing. | Side-chain interactions can either promote or prevent the pre-arrangement of molecules for excimer formation. | rsc.org |

Electronic Relaxation within Excitonic Manifold

The concept of an excitonic manifold arises when two or more chromophores are electronically coupled, as is the case in the pyrene dimer that constitutes the excimer. An exciton (B1674681) can be described as a mobile, excited state of a molecule or a lattice. nih.gov In the context of this compound, upon photoexcitation, an electron is promoted to an excited state. If this excited molecule interacts with a ground-state molecule, the excitation can be delocalized over the resulting dimer, forming an excimer state, which is a type of self-trapped exciton. nih.gov

The relaxation process begins with the initial photoexcitation, often to a higher excited state like S₂. This is followed by very rapid, non-radiative internal conversion to the lowest excited singlet state, S₁. jascoinc.com From the S₁ state, the molecule can either relax radiatively via monomer fluorescence or, if it interacts with a ground-state partner, it can relax into the lower-energy excimer state. The excimer then decays to the ground state through its characteristic, red-shifted fluorescence. mpg.de The entire process involves a cascade of non-radiative and radiative transitions between different electronic and vibrational energy levels within the coupled system.

Photoinduced Electron Transfer (PET) Phenomena involving this compound

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. wikipedia.org This process results in the formation of a charge-separated state, effectively a redox reaction in the excited state. wikipedia.org In the context of this compound, the pyrene moiety can act as either an electron donor or acceptor, depending on the nature of the other molecules present.

The general mechanism of PET involves the excitation of a molecule by a photon, promoting an electron to a higher energy orbital. This creates a vacancy in a lower energy orbital, making the molecule a good oxidizing agent, and an electron in a high-energy orbital, making it a good reducing agent. wikipedia.org In systems containing this compound, if an electron donor is present, it can transfer an electron to the photoexcited pyrene. Conversely, if an electron acceptor is present, the excited pyrene can donate its high-energy electron. wikipedia.org

The efficiency of PET is governed by several factors, including the driving force of the reaction, which is related to the redox potentials of the donor and acceptor and the excitation energy of the fluorophore. In many PET-based fluorescent probes, the fluorescence of the fluorophore is quenched in the absence of an analyte due to a fast intramolecular PET process. nih.gov Upon binding to an analyte, this PET process can be inhibited, leading to a significant enhancement in fluorescence. nih.gov For instance, in some fluorescent probes, the binding of a cation to a receptor unit alters the electron-donating ability of the receptor, thereby modulating the PET process and the resulting fluorescence emission. nih.gov

Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), can provide insights into the PET mechanism. pku.edu.cn These calculations can determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the interacting molecules. pku.edu.cn For PET to occur from a donor to an excited fluorophore, the HOMO level of the donor must be higher in energy than the singly occupied HOMO of the fluorophore. pku.edu.cn This facilitates the transfer of an electron to the fluorophore, quenching its fluorescence. pku.edu.cn

Energy Transfer Processes in this compound Systems

Energy transfer is a process where excitation energy is transferred from a donor molecule to an acceptor molecule. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. numberanalytics.com FRET is a non-radiative process that occurs through dipole-dipole interactions over a typical distance of 1-10 nm, while Dexter energy transfer is a short-range process involving the exchange of electrons. numberanalytics.com

In systems containing this compound, the pyrene moiety can act as a donor or an acceptor in energy transfer processes. The efficiency of energy transfer is critical in various applications, such as photocatalysis and luminescence. numberanalytics.com For instance, in photocatalysis, energy transfer from an excited catalyst to reactants is a key step. numberanalytics.com

One of the significant photophysical phenomena involving pyrene derivatives is excimer formation. An excimer is an excited-state dimer that forms when an excited monomer interacts with a ground-state monomer. nih.gov This process is characterized by a broad, structureless emission band that is red-shifted compared to the monomer emission. scielo.br The formation of pyrene excimers is highly dependent on the proximity and orientation of the pyrene molecules. nih.gov The intensity of the excimer emission can be enhanced by increasing the local concentration of pyrene monomers, which increases the probability of dimerization. nih.gov

The dynamics of excimer formation can be influenced by factors such as the viscosity of the medium. rsc.org In some systems, the efficiency of excimer formation correlates directly with the inverse of the bulk viscosity. rsc.org The presence of a flexible linker, such as the hexyl chain in this compound, can facilitate the intramolecular excimer formation by allowing two pyrene moieties to come into close proximity.

Solvent Effects on this compound Photophysics

The photophysical properties of fluorescent molecules like this compound are significantly influenced by the surrounding solvent environment. evidentscientific.com Factors such as solvent polarity, viscosity, microstructure, and the ability to form hydrogen bonds can alter the absorption and emission spectra, fluorescence quantum yields, and lifetimes. evidentscientific.comnih.gov

Impact of Solvent Polarity and Viscosity

Solvent polarity plays a crucial role in the photophysics of pyrene derivatives. worktribe.com An increase in solvent polarity can lead to a red shift in the emission spectrum, a phenomenon known as solvatochromism. worktribe.commdpi.com This shift is attributed to the stabilization of the excited state by polar solvent molecules, which is more pronounced than the stabilization of the ground state. evidentscientific.commdpi.com This stabilization lowers the energy gap between the excited and ground states, resulting in emission at longer wavelengths. evidentscientific.com

The following table illustrates the effect of solvent polarity on the photophysical properties of a pyrene derivative, showing a red shift in the maximum long-wavelength absorption band as solvent polarity increases from non-polar cyclohexane (B81311) to polar DMSO. worktribe.com

| Solvent | Polarity | Max Absorption (nm) |

| Cyclohexane | Non-polar | 441 |

| DMSO | Polar | 458 |

Data for a pyrene-based cyanostyrene derivative. worktribe.com

Solvent viscosity can also impact photophysical processes, particularly those involving molecular motion, such as excimer formation. rsc.orgresearchgate.net In highly viscous media, the rate of diffusion-controlled processes can be reduced. utl.pt For molecular rotors, an increase in solvent viscosity can lead to an increase in fluorescence intensity by restricting intramolecular rotations that would otherwise lead to non-radiative decay. researchgate.netnih.gov While pyrene itself is not a classic molecular rotor, the hexyl chain in this compound provides a degree of flexibility that could be influenced by solvent viscosity, potentially affecting intramolecular interactions and excimer formation dynamics.

Role of Solvent Microstructure and Hydrogen Bonding

The specific interactions between a solute and solvent molecules, such as hydrogen bonding, can have a significant impact on the photophysical properties of the solute, beyond the general effects of solvent polarity. academie-sciences.frrsc.org Hydrogen bonding can influence the electronic transitions of a fluorophore, potentially leading to either fluorescence quenching or enhancement by affecting the rates of non-radiative decay processes. academie-sciences.fr

The microstructure of a solvent, particularly in binary solvent mixtures, can create microheterogeneous environments. researchgate.net For example, in water-acetonitrile mixtures, hydrogen bonding between water and acetonitrile (B52724) molecules can lead to the formation of clusters and a non-uniform solvent environment. researchgate.net The photophysical behavior of a probe molecule like this compound in such a mixture would depend on its preferential solvation in one of the solvent components or at the interface between clusters. These specific solute-solvent interactions are crucial for a complete understanding of the photophysical behavior and are not fully captured by simple continuum solvent models. rsc.org The formation of hydrogen bonds between a fluorophore and protic solvents can lead to additional shifts in absorption and emission spectra. academie-sciences.fr

Influence of Aggregation on this compound Photophysical Responses

Aggregation, or the self-assembly of molecules, can profoundly affect the photophysical properties of pyrene derivatives like this compound. mdpi.com In dilute solutions, pyrene derivatives typically exhibit strong monomer emission. However, in the aggregated state, such as at high concentrations or in poor solvents, they tend to form dimers or excimers through π–π* stacking interactions. worktribe.commdpi.com This aggregation often leads to a red-shift in the emission spectrum and can sometimes result in fluorescence quenching. mdpi.com

The formation of aggregates and the resulting excimer emission is a concentration-dependent phenomenon. As the concentration of a pyrene derivative increases, intermolecular interactions become more prevalent, leading to the formation of excimers. worktribe.com For example, the emission of one pyrene derivative shifted from 382 nm at a low concentration (10⁻⁷ M) to 518 nm at a higher concentration (10⁻³ M), indicating a transition from monomer to excimer emission due to molecular aggregation. worktribe.com

The tendency to aggregate and form excimers can be influenced by the substituents on the pyrene core. The presence of a hexyl chain in this compound can influence its aggregation behavior. Studies on acyl-substituted pyrenes have shown that increasing the length of the alkyl chain can decrease the efficiency of excimer formation. scielo.br This is attributed to the steric hindrance from the longer chains, which can disrupt the optimal π–π stacking required for efficient excimer formation. scielo.br This suggests that while the hexyl group in this compound can promote intramolecular interactions, it might also modulate intermolecular aggregation and the subsequent photophysical response.

Some pyrene derivatives exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where the fluorescence is weak in solution but becomes strong in the aggregated state. worktribe.comresearchgate.net This phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances the radiative emission. worktribe.com

Aggregation and Supramolecular Assembly Behavior of 1 Hexylpyrene

Self-Assembly in Solution Phase (e.g., Micellar Environments)

The self-assembly of amphiphilic molecules like 1-hexylpyrene in solution is largely governed by the hydrophobic effect. In aqueous environments, the nonpolar pyrene (B120774) and hexyl moieties tend to minimize their contact with water molecules, leading to aggregation. This behavior is particularly evident in the presence of micelles, which are organized assemblies of surfactant molecules.

This compound can be incorporated into the hydrophobic core of micelles. The alkyl chain enhances the hydrophobicity of the pyrene molecule, facilitating its partitioning into the nonpolar interior of the micelle. This process is driven by the desire of the hydrophobic part of the molecule to escape the aqueous phase. The pyrene moiety, with its extensive π-system, can also engage in π-π stacking interactions with other pyrene molecules within the micellar core, further stabilizing the aggregates. The fluorescence of the pyrene group is highly sensitive to its microenvironment, a property that is often exploited to study the process of micellization itself.

Formation of Micelle-like Structures by Alkylpyrene Derivatives

While this compound can be a guest within a surfactant micelle, alkylpyrene derivatives with appropriate amphiphilicity can also self-assemble to form their own micelle-like structures in solution. These structures are characterized by a hydrophobic core, composed of the pyrene and alkyl groups, and a more polar exterior if the molecule contains hydrophilic functionalities. For this compound itself, which is primarily hydrophobic, the formation of stable, well-defined micelles in water without a co-surfactant is less common. However, in mixed solvent systems or when derivatized with polar head groups, the formation of such aggregates is more favorable.

A notable example of a complex system forming micelles involves a cationic gemini (B1671429) surfactant, Py-3-12, which incorporates a 1-pyrenehexyl tail. This molecule self-assembles in aqueous solution to form micelles. The structure of this surfactant is provided in the table below.

| Compound Name | Structure Description |

| Py-3-12 | A cationic gemini surfactant with two alkylated diammonium bromide head groups, a propyl spacer, and two hydrophobic tails: one dodecyl and one 1-pyrenehexyl. |

The formation of these micelles is a cooperative process, driven by the hydrophobic interactions of both the dodecyl and the 1-pyrenehexyl chains.

Investigation of Pre-micellar Aggregates and Critical Aggregation Concentrations

Prior to the formation of well-defined micelles at the critical micelle concentration (CMC), many surfactants and amphiphilic molecules form smaller, less organized aggregates known as pre-micellar aggregates. The presence of these pre-micellar aggregates can be detected by sensitive techniques such as fluorescence spectroscopy, often using pyrene derivatives as probes. The formation of these aggregates is an early indication of the tendency of the molecules to self-assemble.

The critical aggregation concentration (CAC) is a key parameter that defines the onset of aggregation. For the complex gemini surfactant Py-3-12, which contains a 1-pyrenehexyl tail, the critical micellar concentration has been determined through surface tension and time-resolved fluorescence measurements. The aggregation number, which is the average number of surfactant molecules in a micelle, has also been determined for this system.

| Parameter | Value | Method |

| Critical Micellar Concentration (CMC) of Py-3-12 | 0.15 (±0.02) mM | Surface Tension & Time-Resolved Fluorescence |

| Aggregation Number (Nagg) of Py-3-12 | 14.0 (±0.2) | Fluorescence Quenching |

These values provide insight into the aggregation behavior of a system containing the this compound moiety, although they are specific to the complex structure of the gemini surfactant.

J- and H-Aggregate Formation in Pyrene-Based Systems

The aggregation of chromophores like pyrene can lead to the formation of distinct spectral signatures known as J-aggregates and H-aggregates. These arise from the specific geometric arrangement of the molecules within the aggregate, which affects their electronic coupling.

H-aggregates: In H-aggregates, the pyrene molecules are arranged in a face-to-face (π-stacked) fashion. This arrangement leads to a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomer. The fluorescence from H-aggregates is often quenched.

J-aggregates: In J-aggregates, the pyrene molecules are arranged in a head-to-tail fashion. This results in a red-shift (bathochromic shift) in the absorption spectrum. J-aggregates are often characterized by a narrow, intense fluorescence band.

Factors Governing Aggregation Propensity (e.g., Alkyl Chain Length, Concentration, Asymmetry)

Several factors play a crucial role in determining the extent and nature of aggregation in alkylpyrene derivatives.

Alkyl Chain Length: The length of the alkyl chain significantly influences the hydrophobicity of the molecule. A longer alkyl chain generally leads to a lower critical aggregation concentration, as the increased hydrophobicity provides a stronger driving force for self-assembly in polar solvents. The hexyl chain in this compound imparts a moderate degree of hydrophobicity, promoting aggregation. Studies on a series of alkylpyrene derivatives have shown that those with longer alkyl tails are more sensitive to micellization processes. nih.gov

Concentration: The concentration of the pyrene derivative is a primary determinant of aggregation. At very low concentrations, the molecules exist as monomers. As the concentration increases, dimerization and the formation of higher-order aggregates become more prevalent, eventually leading to the formation of larger structures like micelles or precipitates.

Asymmetry: The asymmetry of the molecule, introduced by the substitution pattern on the pyrene ring, can influence the packing of the molecules in an aggregate. The single hexyl chain at the 1-position of pyrene introduces asymmetry, which can lead to more complex packing arrangements compared to more symmetrical pyrene derivatives.

Supramolecular Architectures with Hexylpyrene Moieties (e.g., Lamellar, Inverted Micelles)

The self-assembly of pyrene derivatives can lead to a variety of supramolecular architectures beyond simple spherical micelles. The specific structure formed depends on the molecular geometry, solvent conditions, and the presence of other interacting species. While detailed studies on the supramolecular structures formed exclusively by this compound are limited, research on related systems provides insight into the possibilities.

For instance, pyrene-DNA conjugates have been shown to self-assemble into multilamellar vesicles, which are organized, layered structures. In other systems, pyrene derivatives have been used to form supramolecular gels composed of entangled nanofibers. The formation of these extended structures is driven by a combination of π-π stacking of the pyrene units and van der Waals interactions between the alkyl chains. It is plausible that under appropriate conditions, this compound could also participate in the formation of such complex supramolecular assemblies. The balance between the flat, aromatic pyrene core and the flexible, aliphatic hexyl chain is a key determinant of the final supramolecular architecture.

Applications of 1 Hexylpyrene in Advanced Chemical Systems and Materials Science

1-Hexylpyrene as an Asphaltene Model Compound in Petroleum Research

Asphaltenes are complex and polydisperse components of crude oil, notorious for causing significant problems in oil production and transportation due to their tendency to aggregate and precipitate. ntnu.nocup.edu.cn Understanding the aggregation behavior of asphaltenes is crucial for developing effective mitigation strategies. However, the inherent complexity and variability of authentic asphaltene samples make systematic studies challenging. ntnu.noualberta.ca

To overcome this, researchers utilize well-defined model compounds that mimic the key structural features of asphaltenes. ntnu.no Asphaltenes are generally characterized by the presence of polycyclic aromatic hydrocarbon (PAH) cores and aliphatic side chains. cup.edu.cn this compound, with its pyrene (B120774) core and a single hexyl chain, serves as a simplified yet representative "island" model for certain types of asphaltenes. ualberta.canih.gov

Studies involving this compound and other alkyl-substituted PAHs help elucidate the fundamental intermolecular forces driving asphaltene aggregation. These forces include π-π stacking interactions between the aromatic pyrene cores and van der Waals interactions between the alkyl chains. By systematically studying the aggregation of these model compounds, researchers can gain insights into the initial stages of asphaltene nanoaggregate formation. ualberta.canih.gov This knowledge is critical for developing thermodynamic and kinetic models that can predict asphaltene precipitation under various reservoir and pipeline conditions, such as changes in pressure, temperature, and composition. cup.edu.cnijcce.ac.ir

Fluorescent Probes and Sensors Utilizing this compound Photophysics

The distinct photophysical properties of the pyrene moiety make it an exceptional fluorophore for the development of fluorescent probes and sensors. rsc.org Pyrene exhibits a structured monomer emission and, at sufficient concentrations or proximity, a broad, red-shifted, and structureless excimer (excited dimer) emission. mdpi.com This dual fluorescence is highly sensitive to the local environment, making pyrene derivatives like this compound ideal for sensing applications. rsc.org

The design of pyrene-based fluorescent probes hinges on several key principles: rsc.org

Fluorophore-Spacer-Receptor Model : A common strategy involves a modular design where the pyrene fluorophore is connected via a spacer to a receptor unit that selectively binds to the target analyte. mdpi.com

Ratiometric Sensing : The ability of pyrene to form excimers is a significant advantage for ratiometric sensing. mdpi.com By monitoring the ratio of excimer to monomer emission intensity, a built-in self-calibration is achieved, which minimizes interference from instrumental factors or probe concentration variations. mdpi.comrsc.org

"Turn-On" vs. "Turn-Off" Sensing : Probes can be designed to either enhance ("turn-on") or quench ("turn-off") their fluorescence upon binding to an analyte. "Turn-on" probes are often preferred due to their higher sensitivity and lower background signal. mdpi.com

Environmental Sensitivity : The fluorescence of pyrene is sensitive to the polarity of its microenvironment, which can be exploited for probing changes in local environments, such as within biological membranes or polymer matrices. rsc.org

The hexyl group in this compound enhances its solubility in organic solvents and its ability to be incorporated into hydrophobic environments, such as micelles or the lipid bilayers of cells, which is advantageous for various sensing applications. ua.pt

Excimer formation is a cornerstone of many pyrene-based sensing mechanisms. mdpi.com An excimer is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. nih.gov This process is highly dependent on the distance and orientation between the two pyrene units.

In sensor design, two pyrene units can be incorporated into a single molecule. In the absence of an analyte, the molecule might adopt a conformation that prevents the pyrene units from coming close enough to form an excimer, resulting in monomer emission. Upon binding to a target analyte, a conformational change can bring the pyrene moieties into close proximity, leading to the appearance of excimer emission. This "turn-on" ratiometric signal provides a clear indication of the analyte's presence. rsc.orgmdpi.com

Conversely, a probe might be designed to hold two pyrene units together, favoring excimer emission. The introduction of an analyte can disrupt this interaction, causing a decrease in excimer fluorescence and an increase in monomer fluorescence. mdpi.com The long fluorescence lifetime and large Stokes shift of the pyrene excimer are particularly beneficial, as they reduce background interference and improve signaling sensitivity. mdpi.comnih.gov

Photoinduced Electron Transfer (PET) is another powerful mechanism employed in fluorescent sensor design. mdpi.com In a typical PET sensor, the pyrene fluorophore is linked to a receptor that can act as an electron donor or acceptor. rsc.org

In the "off" state, the fluorescence of the pyrene is quenched because, upon excitation, an electron is transferred from the receptor to the excited pyrene (or vice versa), providing a non-radiative decay pathway. When the receptor binds to a target analyte, its electron-donating or -accepting ability is altered, which can inhibit the PET process. This inhibition "turns on" the fluorescence of the pyrene, signaling the presence of the analyte. mdpi.commdpi.com

Proton-Coupled Electron Transfer (PCET) is a related mechanism where the electron transfer is coupled to a proton transfer event, offering a way to design probes sensitive to pH or the presence of weak acids and bases. rsc.org The efficiency of these electron transfer processes is fundamental to the sensitivity and selectivity of the resulting sensor. mdpi.comnih.gov

Pyrene-based fluorescent probes, including those with structures analogous to this compound, have been successfully developed for the detection of a wide range of analytes.

Metal Ions : The detection of heavy and transition metal ions is a significant area of application due to their environmental and biological importance. sydney.edu.aunih.gov Probes can be designed with specific chelating units that bind to metal ions like Cu²⁺, Hg²⁺, Ag⁺, or Sn²⁺. rsc.orgmdpi.com Binding of the metal ion can trigger a response through various mechanisms, including PET inhibition, FRET (Förster Resonance Energy Transfer), or by inducing or disrupting pyrene excimer formation. mdpi.commdpi.com For example, a probe might exhibit monomer fluorescence that switches to excimer emission upon binding Ag⁺, allowing for ratiometric detection. rsc.org

Nitroanalytes : The detection of nitroaromatic compounds, which are common components of explosives, is crucial for security and environmental monitoring. The electron-deficient nature of nitroaromatics can lead to the quenching of pyrene fluorescence upon interaction, forming the basis for "turn-off" sensors. mdpi.com More sophisticated designs can lead to "turn-on" or ratiometric responses.

The versatility of pyrene chemistry allows for the rational design of probes with high selectivity and sensitivity for a diverse array of target molecules. researchgate.netmagtech.com.cn

Role in Organic Electronic and Optoelectronic Materials

Organic materials are increasingly being investigated for use in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). rsc.orgtaylorfrancis.comftmc.lt The appeal of these materials lies in their potential for low-cost fabrication, mechanical flexibility, and tunable properties. researchgate.net

Polycyclic aromatic hydrocarbons like pyrene are attractive building blocks for these materials due to their inherent semiconducting properties and high charge carrier mobility. The extended π-conjugated system of pyrene facilitates the transport of electrons and/or holes. mdpi.com

This compound and similar alkyl-substituted pyrenes can be used as components in these materials. The alkyl chains serve several important functions:

Solubility : They enhance the solubility of the pyrene core in common organic solvents, which is crucial for solution-based processing techniques like spin-coating or inkjet printing to create thin films. rsc.org

Morphology Control : The alkyl chains influence the self-assembly and packing of the molecules in the solid state. This control over thin-film morphology is critical for optimizing charge transport and device performance. mit.edu

Tuning Electronic Properties : While the pyrene core dominates the electronic properties, the alkyl chain can subtly modify the energy levels (HOMO/LUMO) and photophysical characteristics of the material. chemrxiv.orgrsc.org

While this compound itself may be more of a model compound, the principles learned from its study are applied to the design of more complex pyrene-containing polymers and small molecules for high-performance organic electronic and optoelectronic devices. researchgate.netnih.gov These materials are at the forefront of research aiming to develop next-generation flexible and transparent electronics.

Interactive Data Table: Properties of Analytes Sensed by Pyrene-Based Probes

| Analyte | Type | Common Sensing Mechanism(s) | Typical Fluorescence Response |

| Cu²⁺ | Metal Ion | PET, Chelation-Enhanced Quenching, Excimer Modulation | Ratiometric, Turn-On, or Turn-Off mdpi.commdpi.com |

| Hg²⁺ | Metal Ion | Excimer Formation/Disruption, PET, FRET | Ratiometric or Turn-On rsc.orgmdpi.com |

| Ag⁺ | Metal Ion | Excimer Formation, Ratiometric Switching | Ratiometric (Monomer to Excimer) rsc.org |

| Sn²⁺ | Metal Ion | PET Inhibition, Chelation-Enhanced Fluorescence | Turn-On mdpi.com |

| Nitroaromatics | Explosive | Fluorescence Quenching (Electron Transfer) | Turn-Off mdpi.com |

| Protons (H⁺) | pH | PCET, Excimer Modulation | Ratiometric or Turn-On rsc.orgrsc.org |

Light-Harvesting Architectures

Light-harvesting architectures are systems designed to capture and transfer light energy, often mimicking the initial steps of natural photosynthesis. schlaucohenlab.comiomcworld.com The efficiency of these systems relies on the organization and electronic properties of their constituent molecules. schlaucohenlab.com this compound, with its strong absorption in the UV-visible region and high fluorescence quantum yield, is an attractive candidate for building these architectures.

Research into light-harvesting systems often involves creating complex molecular assemblies where energy can be efficiently transferred between components. iomcworld.com The hexyl group on the this compound molecule enhances its solubility in organic solvents, facilitating its integration into solution-processable systems. Furthermore, this alkyl chain can influence the self-assembly of the molecules, which is a critical factor in controlling the efficiency of energy transport in light-harvesting arrays. rsc.org In such systems, the goal is to direct the captured energy towards a reaction center where it can be converted into another form of energy, such as chemical or electrical energy. schlaucohenlab.comnih.gov

Components in Photovoltaic Systems

Photovoltaic (PV) systems convert light directly into electricity through the photovoltaic effect. solarnplus.com The performance of these systems is heavily dependent on the materials used for light absorption and charge transport. nrel.gov Organic semiconductors, including derivatives of polycyclic aromatic hydrocarbons like pyrene, are being explored as alternatives to traditional inorganic materials. researchgate.netrsc.org

The incorporation of this compound and its derivatives into the active layer of organic photovoltaic (OPV) cells can enhance their light-absorbing properties. The pyrene core is an excellent chromophore, and the hexyl substituent aids in material processing and can impact the morphology of the active layer. The efficiency of an OPV cell is determined by several factors, including the extent of light absorption, the efficiency of exciton (B1674681) dissociation into charge carriers, and the mobility of those charge carriers to the electrodes.

| Parameter | Description | Significance in this compound Applications |

|---|---|---|

| Performance Ratio (PR) | A measure of the overall efficiency of a PV system, comparing the actual energy output to the theoretically possible output under ideal conditions. hukseflux.com | Indicates how effectively a system containing this compound converts sunlight into electricity in real-world operating conditions. |

| In-Plane Irradiance | The amount of solar energy received by the surface of the PV array. hukseflux.com | The broad absorption spectrum of this compound can potentially allow for efficient energy capture across a wider range of the solar spectrum. |

| Cell Temperature | The operating temperature of the photovoltaic cells, which affects their efficiency. hukseflux.com | The thermal stability of this compound-based materials is important for maintaining performance in real-world environments where temperatures can fluctuate. |

| Clipping | Occurs when the inverter's maximum power capacity is lower than the power being generated by the solar panels, leading to energy loss. ratedpower.com | Optimizing the properties of this compound could lead to higher power generation, requiring properly sized inverters to avoid clipping. |

Integration in Organic Semiconductor Devices

Organic semiconductors are the foundation of a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The charge transport properties of the organic material are paramount to the performance of these devices. fluxim.com

This compound serves as a molecular building block for larger, more complex organic semiconductors. The pyrene unit provides the necessary π-conjugated system for charge transport, while the hexyl group enhances solubility and can be used to tune the molecular packing in the solid state. The arrangement of molecules in the thin film of an organic semiconductor device significantly influences its charge carrier mobility. researchgate.net Research in this area focuses on synthesizing new pyrene-based materials and understanding how their molecular structure relates to their electronic properties and device performance.

| Property | Description | Relevance to this compound |

|---|---|---|

| Charge Carrier Mobility | The speed at which charge carriers (electrons and holes) move through the material under the influence of an electric field. fluxim.com | The molecular packing of this compound derivatives, influenced by the hexyl chain, directly impacts charge mobility. |

| Molecular Packing | The arrangement of molecules in the solid state. | Crucial for efficient charge transport between adjacent molecules in an organic semiconductor film. |

| Solubility | The ability of a substance to dissolve in a solvent. | The hexyl group imparts good solubility, enabling solution-based processing techniques for device fabrication. |

| Energy Levels (HOMO/LUMO) | The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. | These determine the charge injection and transport properties and the compatibility with other materials in a device. |

Application in Energy Storage Materials (for this compound Derivatives)

While this compound itself is not typically used directly in energy storage, its derivatives are being investigated for their potential in this area. mdpi.com The redox properties of the pyrene core make it a candidate for use in active materials for batteries and supercapacitors. rsc.org

Derivatives of this compound can be designed to have specific electrochemical properties. For instance, functional groups can be added to the pyrene ring to alter its redox potential and enhance its capacity for storing charge. The hexyl chains can play a role in creating porous structures, which is beneficial for ion transport within an electrode material. mdpi.com Research in this field involves the synthesis of novel pyrene derivatives and their electrochemical characterization to assess their performance as energy storage materials. mdpi.comrsc.org The development of these materials is driven by the need for higher energy and power density storage solutions. mdpi.com

Theoretical and Computational Investigations of 1 Hexylpyrene Behavior

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the electronic properties of molecules like 1-hexylpyrene. DFT is employed to determine the ground-state electronic structure, while TD-DFT is a workhorse for calculating vertical excitation energies and characterizing electronic transitions, offering insights into the molecule's interaction with light. rsc.orgarxiv.org

The electronic properties of this compound are largely dictated by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net DFT calculations on the pyrene (B120774) core reveal that both the HOMO and LUMO are π-orbitals delocalized across the entire aromatic ring system. The HOMO is characterized by a bonding nature, while the LUMO possesses an additional nodal plane, indicative of its antibonding character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited. The addition of the hexyl group to the pyrene core is expected to have a minor electronic influence. As an electron-donating alkyl group, it may slightly raise the energy of the FMOs and marginally decrease the HOMO-LUMO gap, but the fundamental π-character and spatial distribution of these orbitals remain unchanged.

Table 1: Representative Calculated Frontier Molecular Orbital Energies for the Pyrene Chromophore

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -2.12 | π* orbital delocalized over the aromatic system |

| HOMO | -5.85 | π orbital delocalized over the aromatic system |

| HOMO-LUMO Gap | 3.73 | Corresponds to the first major electronic transition |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

TD-DFT is used to model the electronic absorption spectrum of this compound by calculating the energies required to promote an electron from an occupied orbital to an unoccupied one. For pyrene and its derivatives, the lowest energy electronic transitions are predominantly of a π→π* character, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied π-orbitals. uobabylon.edu.iq

Computational studies on pyrene identify several key excited states. researchgate.netnih.gov The first excited singlet state (S₁) corresponds mainly to the HOMO→LUMO transition, which is symmetry-forbidden in the highly symmetric parent pyrene molecule, resulting in a very low oscillator strength (a measure of the transition probability). The second excited singlet state (S₂), often involving HOMO-1→LUMO and HOMO→LUMO+1 contributions, is strongly allowed and dominates the absorption spectrum. The presence of the hexyl substituent on this compound breaks the high symmetry of the parent molecule, which can lead to an increase in the oscillator strength of the S₀→S₁ transition.

Table 2: Representative TD-DFT Calculated Vertical Excitation Energies and Oscillator Strengths (f) for the Pyrene Chromophore

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.31 | 374 | ~0.002 | HOMO → LUMO |

| S₀ → S₂ | 3.68 | 337 | ~0.450 | HOMO-1 → LUMO; HOMO → LUMO+1 |

| S₀ → S₃ | 4.85 | 256 | ~1.700 | Multiple contributions |

Note: Values are representative from TD-DFT calculations on pyrene and serve as a close approximation for this compound. The exact values depend on the chosen functional and basis set.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations are invaluable for studying its interactions with solvents and its tendency to self-assemble. nih.govrsc.org

MD simulations can reveal how solvent molecules arrange themselves around a this compound molecule, forming a "solvation shell." nih.govresearchgate.net The nature of this interaction depends heavily on the solvent's polarity.

In nonpolar solvents (like hexane (B92381) or toluene), the interactions are dominated by van der Waals forces. The hexyl chain of this compound enhances its solubility in such solvents compared to unsubstituted pyrene.

In polar solvents (like water), the hydrophobic effect governs the interactions. Water molecules form a structured cage-like network around the nonpolar this compound molecule. The aromatic pyrene core and the aliphatic hexyl chain are both hydrophobic, leading to poor solubility. Simulations show that the solvent molecules in the first solvation shell have reduced mobility compared to the bulk solvent. rsc.org

The pyrene core has a strong propensity to form aggregates through π–π stacking, where the flat aromatic faces of two molecules align. rsc.org This process is critical as it leads to the formation of "excimers" (excited-state dimers) which have distinct, red-shifted fluorescence. MD simulations are used to explore the free energy landscape of this aggregation process, revealing the preferred orientations and intermolecular distances. nih.govnih.gov

The hexyl chain on this compound plays a dual role in self-assembly.

Steric Hindrance: The flexible alkyl chain can sterically hinder a perfect face-to-face π–π stacking of the pyrene cores, potentially leading to less ordered aggregates compared to unsubstituted pyrene.

Hydrophobic Driving Force: In polar solvents, the hydrophobic hexyl chains, along with the pyrene core, provide a strong driving force for aggregation to minimize contact with the solvent. nih.govrsc.org

Simulations can model the initial random distribution of this compound monomers and track their diffusion and subsequent assembly into dimers, trimers, and larger nano-aggregates. mdpi.com

Nonadiabatic Photodynamics Simulations for Excited State Pathways

Following the absorption of a photon, a molecule does not remain in its excited state indefinitely. Nonadiabatic photodynamics simulations model the subsequent relaxation pathways, including internal conversion (transitions between states of the same spin) and intersystem crossing (transitions between states of different spin). unipi.itrsc.org These simulations are computationally intensive as they must account for the breakdown of the Born-Oppenheimer approximation, where the motion of electrons and nuclei are coupled.

For aromatic systems like pyrene, photodynamics simulations show that after excitation to a higher singlet state (like S₂), ultrafast internal conversion to the lowest excited singlet state (S₁) typically occurs on a femtosecond to picosecond timescale. nih.gov This process often proceeds through conical intersections, which are molecular geometries where two electronic states become degenerate and act as efficient funnels for nonradiative decay. rsc.org

In the case of this compound, the primary photodynamic pathway would be:

Excitation to a bright excited state (e.g., S₂).

Rapid internal conversion to the S₁ state.

From the S₁ state, the molecule can either relax to the ground state (S₀) via fluorescence (emitting a photon) or through further nonradiative decay pathways.

The high fluorescence quantum yield of pyrene and its derivatives suggests that the radiative decay from S₁ is a highly favorable pathway. Nonadiabatic simulations can quantify the lifetimes of these excited states and the branching ratios between the competing radiative and nonradiative decay channels. nih.govnih.gov

Computational Analysis of Intermolecular Interactions and Excitonic Coupling

Theoretical and computational investigations provide a molecular-level understanding of the non-covalent forces and electronic interactions that govern the self-assembly and photophysical behavior of this compound. By modeling the interactions between individual molecules and small aggregates, these studies offer insights into the structure-property relationships that are crucial for the design of novel materials with tailored optical and electronic properties. The presence of the hexyl substituent introduces additional complexity compared to the parent pyrene molecule, influencing both the geometry of molecular packing and the nature of the excitonic coupling.

Computational studies on the pyrene dimer have identified several stable or metastable configurations, primarily driven by a balance of π-π stacking and C-H···π interactions. The most stable conformations are typically slipped-parallel arrangements, where the aromatic cores are offset from a perfect face-to-face orientation. This arrangement maximizes attractive dispersion forces while minimizing destabilizing electrostatic and exchange-repulsion interactions.

For this compound, the alkyl chain is expected to influence the preferred dimer geometries. While the strong π-π interactions of the pyrene cores will still dominate, the hexyl groups can introduce steric hindrance that disfavors certain arrangements. Conversely, van der Waals interactions between the alkyl chains of neighboring molecules can provide additional stabilization for specific packing motifs.

| Configuration | Interaction Energy (kJ/mol) | Interplanar Distance (Å) | Description |

| Slipped-Parallel (L-shaped) | -51.1 | 3.50 | One pyrene molecule is displaced along the long axis of the other. This is often the global minimum energy structure. |

| Slipped-Parallel (S-shaped) | -48.9 | 3.46 | One pyrene molecule is displaced along the short axis of the other. |

| T-shaped | -24.9 | ~5.0 | The edge of one pyrene molecule interacts with the face of another, indicative of C-H···π interactions. |

| Sandwich (Eclipsed) | -37.4 | ~3.4 | The two pyrene molecules are directly stacked on top of each other. This configuration is generally not a minimum due to significant repulsion. |

Note: The data in this table is based on computational studies of the unsubstituted pyrene dimer and serves as an illustrative example. The actual values for this compound may vary due to the influence of the hexyl substituent.

The interaction energies in the table above are a composite of several contributing forces, which can be decomposed using methods like Symmetry-Adapted Perturbation Theory (SAPT). This analysis reveals the fundamental nature of the intermolecular bonding.

| Interaction Component | Typical Contribution for Slipped-Parallel Pyrene Dimer | Description |

| Electrostatics | Attractive | Arises from the interaction of the permanent multipole moments of the molecules. For nonpolar pyrene, this is primarily the quadrupole-quadrupole interaction. |

| Exchange | Repulsive | A quantum mechanical effect due to the Pauli exclusion principle, preventing the overlap of electron clouds. |

| Induction (Polarization) | Attractive | The distortion of the electron cloud of one molecule by the electric field of another, leading to an induced dipole moment. |

| Dispersion | Strongly Attractive | Arises from instantaneous fluctuations in the electron density, leading to temporary dipoles that induce dipoles in neighboring molecules. This is the dominant attractive force in π-stacked systems. |

For this compound, the dispersion component is expected to be even more significant due to the additional polarizable electrons in the hexyl chain.

Excitonic coupling refers to the electronic interaction between chromophores in close proximity, which leads to the delocalization of the excited state over multiple molecules. This coupling is highly sensitive to the intermolecular distance and orientation, and it dictates the photophysical properties of molecular aggregates. In the context of Kasha's exciton (B1674681) theory, the relative orientation of the transition dipole moments of the interacting monomers determines whether the aggregate is classified as an H-aggregate (parallel, face-to-face alignment) or a J-aggregate (head-to-tail alignment).

Computational models, often based on time-dependent density functional theory (TD-DFT), are employed to calculate the excitonic coupling energy (J) and the resulting splitting of the excited states (Davydov splitting). For a dimer, the excited state of the monomer splits into two new states, a higher-energy state and a lower-energy state.

In H-aggregates, the transition to the higher-energy exciton state is optically allowed, leading to a blue-shift in the absorption spectrum compared to the monomer. Conversely, in J-aggregates, the transition to the lower-energy exciton state is allowed, resulting in a red-shifted absorption band.

The nature of the lowest excited states in pyrene and its derivatives, often labeled as ¹Lₐ and ¹Lₑ states, plays a crucial role in their excimer formation. Computational studies have shown that the excimer state, which is responsible for the broad, red-shifted fluorescence characteristic of pyrene aggregates, arises from significant contributions of charge-transfer (CT) excitations between the monomers in the dimer. nih.gov The degree of π-π overlap is a critical factor in the formation of the excimer state. rsc.org

For this compound, the steric bulk of the hexyl groups can influence the degree of π-π overlap in the excited state, thereby modulating the excimer emission properties. Theoretical investigations on substituted pyrene derivatives have demonstrated that the orientation of the substituent can significantly impact the excited-state properties of the pyrene excimer. rsc.org

Interactions of 1 Hexylpyrene with Diverse Chemical Environments

Behavior in Ionic Liquid and Co-solvent Mixtures

While studies on 1-hexylpyrene as a simple solute in ionic liquid (IL)/co-solvent mixtures are not extensively documented, its behavior has been investigated as a fundamental component of the ionic liquid itself. By incorporating the this compound moiety as a hydrophobic tail on an ammonium (B1175870) cation, a class of materials known as surface-active ionic liquids (SAILs) can be synthesized. ua.pt

In a 2017 study, asymmetrical dicationic ILs were created where one cation possessed a hexylpyrene tail and an alkyl chain. The inclusion of the bulky pyrenyl group was found to significantly lower the critical micelle concentration (CMC) of these SAILs compared to their symmetrical counterparts that lack the pyrene (B120774) group. ua.pt This indicates a greater propensity for self-assembly into ordered structures, such as lamellar phases and inverted micelles, driven by the strong hydrophobic interactions of the pyrene tail. ua.pt These ILs are noted for their unique properties, including negligible vapor pressure and thermal stability, which make them distinct from traditional volatile organic solvents. hamptonresearch.comresearchgate.net The behavior of these this compound-containing SAILs demonstrates how the compound's structure can be leveraged to design functional solvents with specific aggregation and interfacial properties.

Interfacial Phenomena and Solubilization Sites in Micellar Systems

When introduced into an aqueous solution containing surfactants above their critical micelle concentration, the hydrophobic this compound molecule is readily solubilized within the resulting micellar aggregates. myu-group.co.jp The precise location of a solubilized molecule, or solubilizate, within a micelle depends on its polarity. Nonpolar molecules typically reside in the hydrophobic core of the micelle, while amphiphilic molecules may orient themselves in the "palisade" layer, which is the region between the hydrophilic head groups and the hydrocarbon core. aps.orgnih.gov

For this compound, its hydrophobic nature suggests a primary localization within the nonpolar core of the micelle. This sequestration from the aqueous bulk environment creates a unique interfacial system where this compound can interact with other solubilized reactants. This phenomenon has been utilized to study intermolecular photoinduced electron-transfer reactions within the confined volume of a micelle. myu-group.co.jp

In one study, the quasi-first-order rate constants for electron transfer between micelle-solubilized this compound (HPy) and two different reactants, dodecylviologen (DDV) and butylferrocene (BFc), were determined from fluorescence decay curves. The results showed that the diffusion of the reactants within the micelle is a key factor governing the reaction rate. myu-group.co.jp

| Reactant Pair | Quasi-First-Order Rate Constant (s⁻¹) | Reference |

|---|---|---|

| This compound (HPy) and Dodecylviologen (DDV) | 9 x 10⁶ | myu-group.co.jp |

| This compound (HPy) and Butylferrocene (BFc) | 2 x 10⁷ | myu-group.co.jp |

The interface of the micelle, separating the hydrocarbon core from the bulk aqueous phase, is characterized by specific physicochemical properties, including the maximum surface excess concentration (Γmax) and the minimum area per surfactant molecule (Amin). researchgate.netmcmaster.ca These parameters define the packing of the surfactant molecules and influence the environment experienced by solubilized probes like this compound.

Confinement Effects within Porous Materials and Interlayer Regions

A thorough review of available scientific literature did not yield specific research findings on the behavior of this compound when confined within porous materials such as zeolites, mesoporous silica, or within the interlayer regions of clays. While the study of confinement effects on molecular dynamics is an active area of research, with investigations into how nanometer-scale spaces can alter reaction kinetics, phase transitions, and spectroscopic properties, specific data for this compound in these systems is not present in the reviewed sources. aps.orgresearchgate.netsigmaaldrich.com General principles suggest that confinement can lead to increased molecular density, altered solvent structure, and enhanced surface interactions, which collectively can impact chemical equilibria and reaction rates. researchgate.net

Impact of Viscosity and Microenvironment on Reaction Rates and Dynamics

The rate and dynamics of chemical reactions involving this compound are highly sensitive to the properties of its immediate microenvironment, particularly its local viscosity. Viscosity is a measure of a fluid's resistance to flow and reflects the internal friction between adjacent layers of the fluid. hamptonresearch.com The microenvironment within a micelle, for instance, is fundamentally different from that of a bulk solvent. It can possess a "microviscosity" that is significantly higher than that of water, influencing the diffusional movement of molecules solubilized within it. researchgate.net

The study of photoinduced electron-transfer reactions between this compound and other molecules solubilized in micelles provides a clear example of this principle. The observed reaction rates, on the order of 10⁶ to 10⁷ s⁻¹, are shown to be determined by the diffusion of the reactants within the confined and viscous microenvironment of the micelle. myu-group.co.jp

Furthermore, the viscosity of the medium has a direct impact on molecular dynamics such as rotational motion. For fluorescent molecules, this is often studied through fluorescence anisotropy. Theoretical models like the Perrin equation relate fluorescence anisotropy to the viscosity of the medium, the temperature, and the size of the fluorescent molecule. myu-group.co.jp Studies on other fluorescent probes have shown that their rotational motion, and thus their fluorescence anisotropy, is strongly dependent on the viscosity of their environment. myu-group.co.jp This principle suggests that the dynamics of this compound, including its fluorescence lifetime and rotational correlation time, would be similarly affected by the microviscosity of its surroundings, whether in a micellar core or another type of constrained chemical environment.

Future Research Directions and Emerging Opportunities for 1 Hexylpyrene

Development of Novel Synthetic Routes to Functionalized 1-Hexylpyrene Systems

While this compound itself is a valuable molecule, the future of pyrene (B120774) chemistry lies in the ability to create precisely functionalized derivatives to tailor its properties for specific applications, such as organic semiconductors. researchgate.net Future research will likely focus on developing more efficient, scalable, and regioselective synthetic methodologies.

Current synthetic strategies often rely on precursors like 1-bromopyrene (B33193). ualberta.ca Innovations in this area could involve:

Advanced Cross-Coupling Reactions: Exploring new catalytic systems (e.g., palladium, nickel, copper-based) for cross-coupling reactions to introduce a wide array of functional groups onto the this compound backbone. This could include amination, borylation, and cyanation reactions, which are crucial for building complex molecular architectures.

C-H Activation: Direct C-H activation and functionalization represent a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Developing protocols for the selective C-H activation at various positions on the pyrene core of this compound, while the hexyl group is already in place, would be a significant advancement.

Regioselective Functionalization: Research into directing groups and catalysts that can selectively functionalize other positions on the pyrene ring of this compound is critical. For instance, methods for regioselective carbamoylation have been demonstrated on substituted pyrenes, yielding 1-substituted products with high selectivity. researchgate.net Applying such strategies to create asymmetrically functionalized this compound derivatives is a promising direction. researchgate.net

A dissertation at the University of Alberta highlighted the synthesis of various asphaltene model compounds, including the formation of 1,3,6-tri-n-hexylpyrene as a byproduct, underscoring the challenges and opportunities in controlling the selectivity of alkylation on the pyrene core. ualberta.ca The development of robust methods, as detailed in dissertations on novel synthetic routes for other complex organic molecules, often involves exploring chemistries like those of oxyallyl cations or specific rearrangements which could inspire new approaches for pyrene functionalization. lsu.edu

Table 1: Potential Synthetic Targets and Their Rationale

| Target Compound Class | Rationale for Synthesis | Potential Synthetic Strategy |

| Amino-functionalized 1-Hexylpyrenes | Building blocks for polyimides, hole-transport materials, and fluorescent probes. | Buchwald-Hartwig or Ullmann amination of a halogenated this compound precursor. |

| Borylated 1-Hexylpyrenes | Versatile intermediates for Suzuki coupling to introduce diverse aromatic substituents. | Iridium-catalyzed C-H borylation or Miyaura borylation of a halogenated precursor. |

| Cyano-functionalized 1-Hexylpyrenes | Electron-accepting materials for organic electronics, tuning of emission properties. | Palladium-catalyzed cyanation or Sandmeyer reaction on an amino-derivative. |

| Asymmetric 1,X-Disubstituted Hexylpyrenes | Materials with tailored self-assembly properties and unique optoelectronic characteristics. | Stepwise functionalization using orthogonal protecting groups or regioselective C-H activation. |

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

The photophysical behavior of this compound, particularly its tendency to form excimers, makes it an ideal candidate for investigation using advanced spectroscopic techniques to probe molecular dynamics in real-time. dtic.mil While steady-state fluorescence provides basic information, a deeper understanding requires more sophisticated methods. researchgate.net

Future opportunities include:

Ultrafast and Time-Resolved Spectroscopy: Techniques like pump-probe and time-resolved fluorescence spectroscopy can be used to monitor the entire lifecycle of the excited state of this compound, from initial absorption to monomer fluorescence and the subsequent formation and decay of the excimer. numberanalytics.com This allows for the precise determination of rate constants for aggregation and energy transfer processes. These methods have proven crucial for studying dynamics in chemistry, biology, and materials science. numberanalytics.com

Two-Dimensional (2D) Spectroscopy: 2D electronic spectroscopy can unravel complex electronic couplings between pyrene units within aggregates. numberanalytics.com By spreading the spectral information across two frequency dimensions, this technique can distinguish between different aggregated species and map the energy transfer pathways between them, providing insights that are inaccessible with conventional 1D spectra.

Single-Molecule Spectroscopy: This powerful technique allows for the study of individual this compound molecules, eliminating the ensemble averaging inherent in bulk measurements. numberanalytics.com It can reveal heterogeneities in local environments and provide direct observation of dynamic processes like conformational changes or the initial steps of aggregation. numberanalytics.com